5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid
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Overview
Description
5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 3,4-dihydroxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the carboxylic acid and dihydroxybutyl groups. One common method involves the use of pyridine-2-carboxylic acid as a starting material, which is then subjected to a series of reactions to introduce the 3,4-dihydroxybutyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The dihydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxybutyl group may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological agent.
Industry: It can be used in the production of specialty chemicals, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid can be compared with other pyridinecarboxylic acids, such as:
Picolinic acid (2-Pyridinecarboxylic acid): Similar structure but lacks the dihydroxybutyl group.
Nicotinic acid (3-Pyridinecarboxylic acid): Differently substituted pyridine ring.
Isonicotinic acid (4-Pyridinecarboxylic acid): Another isomer with a different substitution pattern.
The uniqueness of this compound lies in the presence of the 3,4-dihydroxybutyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
98985-54-7 |
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Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
5-(3,4-dihydroxybutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c12-6-8(13)3-1-7-2-4-9(10(14)15)11-5-7/h2,4-5,8,12-13H,1,3,6H2,(H,14,15) |
InChI Key |
UVVYRQPKVBATGU-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1CCC(CO)O)C(=O)O |
Canonical SMILES |
C1=CC(=NC=C1CCC(CO)O)C(=O)O |
Synonyms |
10,11-dihydroxyfusaric acid 5-(3',4'-dihydroxybutyl)-2-pyridinecarboxylic acid |
Origin of Product |
United States |
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